Benzotriazol-1-yl-(4-nitrophenyl)methanone
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Description
“Benzotriazol-1-yl-(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C13H8N4O3 . It is also known by other names such as “1-(4-Nitrobenzoyl)-1H-benzotriazole”, “1H-benzotriazol-1-yl (4-nitrophenyl)methanone”, and "(1H-Benzo[d][1,2,3]triazol-1-yl) (4-nitrophenyl)methanone" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzotriazole derivatives have been synthesized using a variety of reactions . For instance, benzotriazol-1-yl-(1H-pyrrol-2-yl)methanone was synthesized by reacting different ketones, isocyanates, and isothiocyanates in the presence of a non-nucleophilic base .Molecular Structure Analysis
The benzotriazole fragment in the molecule is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Chemical Reactions Analysis
Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthetic auxiliaries and catalysts in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .Physical and Chemical Properties Analysis
“this compound” is characterized by its molecular formula C13H8N4O3 . Other physical and chemical properties specific to this compound were not found in the retrieved sources.Future Directions
While specific future directions for “Benzotriazol-1-yl-(4-nitrophenyl)methanone” were not found, benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . This suggests potential future directions in these areas.
Properties
IUPAC Name |
benzotriazol-1-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-13(9-5-7-10(8-6-9)17(19)20)16-12-4-2-1-3-11(12)14-15-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHSQXCFXHFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293324 |
Source
|
Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-71-4 |
Source
|
Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4231-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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